molecular formula C29H38N4O4S B1612449 N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt CAS No. 7675-55-0

N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt

Cat. No.: B1612449
CAS No.: 7675-55-0
M. Wt: 538.7 g/mol
InChI Key: QLCIBFSGUWUCDS-UQKRIMTDSA-N
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Description

N-Cyclohexylcyclohexanamine: and (2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid are two distinct chemical compounds.

Preparation Methods

N-Cyclohexylcyclohexanamine

(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

    Multi-step synthesis: This compound is synthesized through a series of reactions involving the protection and deprotection of functional groups, coupling reactions, and purification steps. The specific conditions and reagents used can vary depending on the desired yield and purity.

Chemical Reactions Analysis

N-Cyclohexylcyclohexanamine

(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

    Oxidation and reduction: This compound can undergo both oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Scientific Research Applications

N-Cyclohexylcyclohexanamine

(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

    Biological research: Studied for its potential role in modulating biological pathways and interactions.

    Medicinal chemistry: Investigated for its potential therapeutic applications in treating various diseases.

Mechanism of Action

N-Cyclohexylcyclohexanamine

(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

    Molecular targets: This compound targets specific proteins and enzymes, affecting their function.

    Pathways involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-Cyclohexylcyclohexanamine

(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

    Similar compounds: Other indole derivatives, nitrophenyl compounds.

    Uniqueness: This compound’s unique combination of functional groups and stereochemistry makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S.C12H23N/c21-17(22)14(9-11-10-18-13-6-2-1-5-12(11)13)19-25-16-8-4-3-7-15(16)20(23)24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,10,14,18-19H,9H2,(H,21,22);11-13H,1-10H2/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCIBFSGUWUCDS-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NSC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NSC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585240
Record name N-[(2-Nitrophenyl)sulfanyl]-L-tryptophan--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7675-55-0
Record name N-[(2-Nitrophenyl)sulfanyl]-L-tryptophan--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt
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